molecular formula C21H34O4 B146670 Pregnanetriolone CAS No. 603-99-6

Pregnanetriolone

Cat. No. B146670
CAS RN: 603-99-6
M. Wt: 350.5 g/mol
InChI Key: WKFXHNDWEHDGQD-ZQRGSSBZSA-N
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Description

Pregnanetriolone Description

Pregnanetriolone is a steroid metabolite that has been identified in human urine. It is particularly relevant in the context of congenital adrenal hyperplasia (CAH), a condition characterized by an enzyme deficiency that leads to an overproduction of adrenal androgens. The presence of pregnanetriolone in urine is used as a biomarker for diagnosing and monitoring CAH. Studies have shown that pregnanetriolone levels can vary significantly, with normal adults excreting 18-59 µg/24hr, individuals with Cushing's syndrome excreting 35-290 µg/24hr, and those with CAH excreting 250-7000 µg/24hr .

Synthesis Analysis

Pregnanetriolone can be synthesized from precursors such as pregnenolone, which is produced in the mitochondria of the ovaries. The synthesis involves hydroxylation reactions catalyzed by cytochrome P-450scc, with the first hydroxylation at the 22R position being rate-limiting . Additionally, pregnanetriolone has been synthesized from pregnanetriol, a degradative product of tigogenin, through a series of chemical reactions .

Molecular Structure Analysis

The molecular structure of pregnanetriolone is characterized by its pregnane skeleton, which includes a hydroxyl group at the 3α, 17α, and 20α positions, and a ketone group at the 11 position (3α,17α,20α-trihydroxy-5β-pregnan-11-one) . This structure is significant as it influences the biological activity and metabolic pathways of the steroid.

Chemical Reactions Analysis

Pregnanetriolone is involved in various chemical reactions within the body. For instance, it can be used as a starting material for the semisynthesis of other compounds, such as azedarachol, which has applications as an insect antifeedant . The compound's reactivity is also evident in its interactions with other steroids and enzymes involved in steroid metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of pregnanetriolone, such as solubility and reactivity, are essential for its detection and quantification in biological samples. Gas chromatography has been employed to measure pregnanetriolone levels in urine, indicating its presence in both normal and pathological conditions . The method's sensitivity allows for the detection of low concentrations, which is crucial for accurate diagnosis and treatment monitoring.

Relevant Case Studies

Case studies involving pregnanetriolone often focus on patients with CAH or Cushing's syndrome. For example, an increase in the ratio of pregnanetriolone to pregnanetriol has been observed in patients with CAH following dexamethasone treatment, which is indicative of the treatment's effectiveness . Additionally, the excretion patterns of pregnanetriolone in normal and pathological states have been studied to better understand the steroid's metabolism and its role as a diagnostic marker .

Scientific Research Applications

Liver Toxicity and Bile Acid Regulation

Pregnanetriolone, through its interaction with the pregnane X receptor (PXR), plays a significant role in protecting against liver toxicity. PXR is activated by toxic bile acids and regulates gene expression to reduce their concentration, thus protecting against severe liver damage. This suggests potential applications of PXR agonists, like pregnanetriolone, in treating cholestatic liver diseases (Staudinger et al., 2001).

Cancer Treatment

Pregnanetriolone derivatives have been studied for their potential use against cancer. These derivatives have shown inhibitory effects on cell proliferation in various cancer cell lines, including prostate, breast, and lung cancer. This suggests pregnanetriolone's potential as a starting point for novel therapeutic alternatives in cancer treatment (Silva-Ortiz et al., 2016).

Steroid Metabolism and Disorders

The analysis of pregnanetriolone metabolites can provide insights into sterol and steroid biosynthesis pathways, aiding in the diagnosis and understanding of various clinical disorders related to steroid hormone metabolism, such as congenital adrenal hyperplasia (Shackleton, 2011).

Metabolic Diseases

Pregnanetriolone, through its interaction with xenobiotic receptors like PXR and CAR, impacts glucose and lipid metabolism. This suggests its potential in managing metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia (Gao & Xie, 2012).

Neurological and Psychiatric Conditions

Neuroactive steroids like pregnanetriolone have therapeutic potential for various stress-related diseases, including mood disorders, PTSD, and alcohol use disorders. Their actions on GABA receptors and anti-inflammatory effects are key to this therapeutic potential (Boero et al., 2019).

Diagnostic Applications in Neonatal Disorders

Pregnanetriolone's metabolites are critical for diagnosing neonatal disorders, such as congenital adrenal hyperplasia, and understanding abnormal hormonal balances in neonates (Aleman et al., 2013).

Future Directions

A review article discusses novel neurosteroid therapeutics for post-partum depression, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . This suggests that there may be potential for future research into the therapeutic uses of pregnanetriolone and related compounds.

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFXHNDWEHDGQD-ZQRGSSBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316846
Record name Pregnanetriolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregnanetriolone

CAS RN

603-99-6
Record name Pregnanetriolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnanetriolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregnanetriolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETOPREGNANETRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Pregnanetriolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
730
Citations
M FINKELSTEIN - Chemical Determinations, 1962 - Elsevier
… abnormal urinary steroid—pregnanetriolone. Certain changes … The chapter discusses the occurrence of pregnanetriolone, … to the excretion of pregnanetriolone and related steroids. The …
Number of citations: 36 www.sciencedirect.com
G Halperin, M Finkelstein - European Journal of Endocrinology, 1967 - academic.oup.com
… as pregnanetriolone from the urine passed during the first 24 hours following the injection. … -hydroxyprogesterone did not excrete any detectable pregnanetriolone in the urine. Although …
Number of citations: 10 academic.oup.com
K Homma, T Hasegawa, E Takeshita… - The Journal of …, 2004 - academic.oup.com
Elevated blood 17α-hydroxyprogesterone (17OHP) level, although widely used for the screening of classical 21-hydroxylase deficiency (21OHD) in neonates, has frequently been found …
Number of citations: 55 academic.oup.com
Y Koyama, K Homma, M Fukami, M Miwa… - Clinical …, 2012 - academic.oup.com
BACKGROUND The clinical differential diagnosis of classic 21-hydroxylase deficiency (C21OHD) and cytochrome P450 oxidoreductase deficiency (PORD) is sometimes difficult, …
Number of citations: 31 academic.oup.com
PB Raman, R Avramov, NL McNiven, RI Dorfman - Steroids, 1965 - Elsevier
A method using gas-liquid chromatography (GLC) has been devised for the routine determination of urinary pregnanediol, pregnanetriol and pregnanetriolone. The procedure involves β…
Number of citations: 32 www.sciencedirect.com
K KINOSHITA, K ISURUGI… - The Journal of …, 1966 - academic.oup.com
… Neither pregnanetriolone nor pregnanetetrol was detected in … In these patients, an increase in the ratio (pregnanetriolone + … ratio pregnanetetrol/pregnanetriolone decreased following …
Number of citations: 26 academic.oup.com
RP Shearman, RI Cox, A Gannon - Obstetrical & Gynecological …, 1961 - journals.lww.com
… The presence of pregnanetriolone in the urine of all 16 patients seems to be significant. This … publication what happens to the pregnanetriolone excretion following ovarian wedge …
Number of citations: 26 journals.lww.com
HJ Lahoud, BM Luttrell, AW Steinbeck - Steroids, 1976 - Elsevier
… Synthesis of 3 H-pregnanetriolone permitted the estimation of pregnanetriolone in urine … In contrast to previous reports, these methods indicated that pregnanetriolone is excreted by …
Number of citations: 4 www.sciencedirect.com
JR Alonso-Fernández - Molecular Genetics and Metabolism Reports, 2016 - Elsevier
… the adoption of urinary pregnanetriolone as the … pregnanetriolone determination that we propose to validate, and outline a broader project for the evaluation of urinary-pregnanetriolone-…
Number of citations: 5 www.sciencedirect.com
Z Kraiem, B Lunenfeld, J Skalka - European Journal of …, 1969 - Bioscientifica Ltd
Number of citations: 12

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